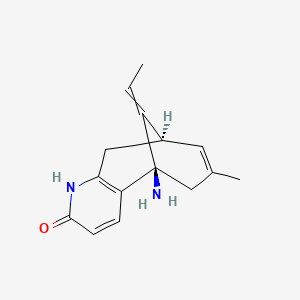
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide” is a complex organic compound. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also has a methoxyphenyl group, a sulfonamide group, and a methylbenzene (or toluene) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, methoxyphenyl group, and sulfonamide group would significantly influence its structure. These groups could potentially participate in various intermolecular interactions, affecting the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known for its high reactivity, particularly towards acids and electrophiles. The sulfonamide group could potentially undergo hydrolysis, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar sulfonamide group and the aromatic tetrazole and phenyl rings could affect its solubility, melting point, boiling point, and other properties .Mécanisme D'action
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide exerts its therapeutic effects through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in tumors and is involved in the regulation of pH in cancer cells. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to their death. This compound also inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. In animal studies, this compound has been shown to reduce tumor growth, inflammation, and oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is its specificity towards CA IX, which is overexpressed in cancer cells but not in normal cells. This makes this compound a potential targeted therapy for cancer. However, this compound has limited solubility in water, which can be a challenge for its formulation and delivery. Additionally, the high cost of this compound synthesis can be a limitation for its widespread use in research.
Orientations Futures
Future research on N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can focus on its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Further studies can also investigate the optimal dosage and administration of this compound for maximum therapeutic efficacy. Additionally, research can focus on the development of more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its specificity towards CA IX and low toxicity make it a potential targeted therapy for cancer. Further research can focus on its potential applications in other diseases and the development of more efficient synthesis methods.
Applications De Recherche Scientifique
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the anti-inflammatory properties of this compound, which can be attributed to its ability to inhibit the production of inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases.
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-12-3-9-15(10-4-12)25(22,23)17-11-16-18-19-20-21(16)13-5-7-14(24-2)8-6-13/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIXTLQUPIFZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



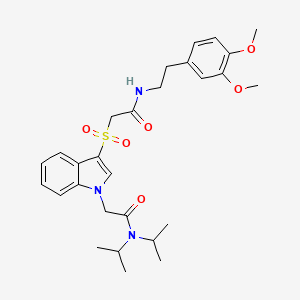
![[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride](/img/structure/B3303579.png)
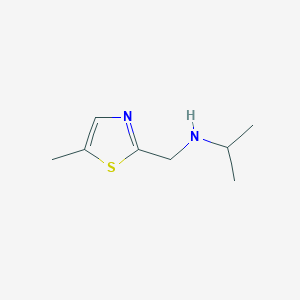
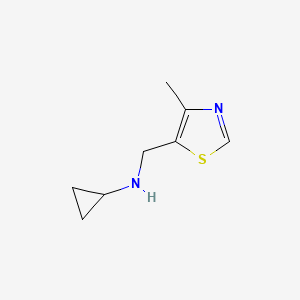

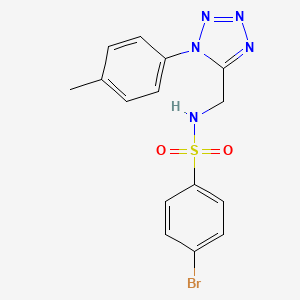
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B3303610.png)
![2-(3-{[(2,4-dimethoxyphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B3303624.png)
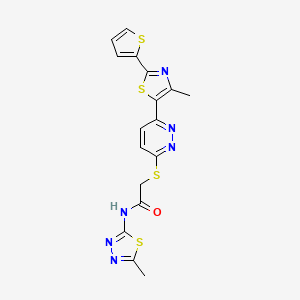
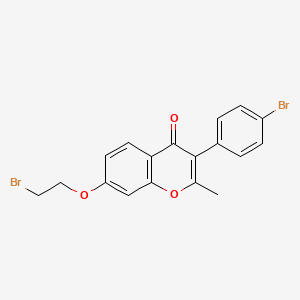
![N-{2-[5-(2-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303650.png)

